molecular formula C14H25N2P B158740 Bis(diethylamino)phenylphosphine CAS No. 1636-14-2

Bis(diethylamino)phenylphosphine

Cat. No. B158740
CAS RN: 1636-14-2
M. Wt: 252.34 g/mol
InChI Key: HTIVDCMRYKVNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(diethylamino)phenylphosphine is a chemical compound with the molecular formula C14H25N2P . It is also known by other names such as N,N,N’N’-Tetraethylphenylphosphonous diamide and Phenylphosphonous tetraethyldiamide . It is used as a ligand in various chemical reactions .


Molecular Structure Analysis

The molecular weight of Bis(diethylamino)phenylphosphine is 252.34 g/mol . The SMILES string representation of its structure is CCN(CC)P(N(CC)CC)C1=CC=CC=C1 .


Chemical Reactions Analysis

Bis(diethylamino)phenylphosphine is used as a ligand and is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Bis(diethylamino)phenylphosphine is a liquid with a density of 0.971 g/mL at 25 °C . Its boiling point is 80 °C at 0.005 mmHg .

Scientific Research Applications

Electron-Withdrawing Cocatalyst

“Bis(diethylamino)phenylphosphine” serves as an electron-withdrawing cocatalyst in rhodium-catalyzed hydroformylation reactions . Hydroformylation is a crucial process in the industrial production of aldehydes from alkenes. This compound enhances the efficiency of the reaction by withdrawing electron density from the metal center, thereby facilitating the oxidative addition step of the catalytic cycle .

Ligand Precatalyst for Heck Coupling Reactions

This compound acts as a ligand precatalyst for Heck coupling reactions . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction used in organic chemistry to synthesize substituted olefins . “Bis(diethylamino)phenylphosphine” enhances the efficiency of this reaction .

Preparation of Palladium Chiral P-N Ligand Complexes

“Bis(diethylamino)phenylphosphine” is used as a reactant for the preparation of palladium chiral P-N ligand complexes . These complexes are used for regio- and stereo-selective dimerization reactions . Dimerization reactions are important in the synthesis of complex organic compounds .

Preparation of Palladium Tautomeric Ferrocenylphosphinites

This compound is also used in the preparation of palladium tautomeric ferrocenylphosphinites . These are used as catalysts for Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds .

Trimethylsilyl Halide-Promoted Michaelis-Arbuzov Rearrangement

“Bis(diethylamino)phenylphosphine” is used in the Trimethylsilyl halide-promoted Michaelis-Arbuzov rearrangement of phosphinites and phosphites . The Michaelis-Arbuzov reaction is an organic reaction that involves the rearrangement of a phosphite ester to a phosphonate ester .

Synthesis of Complex Organic Compounds

Due to its unique properties, “Bis(diethylamino)phenylphosphine” is used in the synthesis of complex organic compounds . Its ability to act as a ligand and a catalyst makes it a versatile tool in the field of organic synthesis .

properties

IUPAC Name

N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIVDCMRYKVNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC=CC=C1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167622
Record name Phenylbis(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylbis(diethylamino)phosphine

CAS RN

1636-14-2
Record name Phenylbis(diethylamino)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC244337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylbis(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(diethylamino)phenylphosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(diethylamino)phenylphosphine
Reactant of Route 3
Reactant of Route 3
Bis(diethylamino)phenylphosphine
Reactant of Route 4
Bis(diethylamino)phenylphosphine
Reactant of Route 5
Bis(diethylamino)phenylphosphine
Reactant of Route 6
Bis(diethylamino)phenylphosphine

Q & A

Q1: What is the main application of Bis(diethylamino)phenylphosphine in synthetic chemistry?

A1: Bis(diethylamino)phenylphosphine serves as a versatile reagent for synthesizing heterocyclic compounds, particularly 1,3,5,2λ3-triazaphosphorines. It reacts with N-thioamido amidines under reflux in toluene, releasing two molecules of dialkylamine and forming the desired triazaphosphorine ring system []. This reactivity highlights its utility in constructing phosphorus-containing heterocycles.

Q2: Can you provide the structural characterization data for Bis(diethylamino)phenylphosphine?

A2:
Molecular Formula: C14H25N2P []* Molecular Weight: 252.34 g/mol []* Physical State: Colorless liquid []* Boiling Point: 113–116 °C (2 Torr) [] * Density: 0.971 g cm−3 (25 °C) []* Refractive Index:* 1.5340 (20 °C) []

Q3: How does Bis(diethylamino)phenylphosphine contribute to the synthesis of optically active compounds?

A3: Bis(diethylamino)phenylphosphine plays a crucial role in synthesizing optically active P-chiral dioxophenylphospholane-borane complexes. For example, it reacts with methyl 2,6-di-O-benzyl-beta-D-galactopyranoside to form a carbohydrate-derived phosphinite with high diastereoselectivity []. This example demonstrates the potential of this compound in asymmetric synthesis and chiral molecule development.

Q4: Are there any known reactions involving Bis(diethylamino)phenylphosphine and transition metal complexes?

A4: Yes, Bis(diethylamino)phenylphosphine can act as a ligand in transition metal complexes. Research shows its incorporation into cyclopentadienyl manganese carbonyl complexes, like CpMn(CO)2(PPh(NEt2)2). This complex undergoes interesting P–N bond cleavage reactions upon treatment with halogen acids or fluorinating agents, leading to the formation of various substituted phosphine complexes []. These reactions highlight the reactivity of this compound and its potential in organometallic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.